molecular formula C16H24ClNO3 B4404846 1-[3-Methoxy-4-(2-piperidin-1-ylethoxy)phenyl]ethanone;hydrochloride

1-[3-Methoxy-4-(2-piperidin-1-ylethoxy)phenyl]ethanone;hydrochloride

Cat. No.: B4404846
M. Wt: 313.82 g/mol
InChI Key: SPLMVUUNUSFXLP-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(2-piperidin-1-ylethoxy)phenyl]ethanone;hydrochloride is a chemical compound that features a piperidine ring, a methoxy group, and an ethanone moiety

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(2-piperidin-1-ylethoxy)phenyl]ethanone;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the methoxyphenyl intermediate: This involves the reaction of a suitable phenol derivative with a methoxy group.

    Introduction of the piperidinyl group: This step involves the reaction of the intermediate with a piperidine derivative under suitable conditions.

    Formation of the ethanone moiety:

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[3-Methoxy-4-(2-piperidin-1-ylethoxy)phenyl]ethanone;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Methoxy-4-(2-piperidin-1-ylethoxy)phenyl]ethanone;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic applications.

    Industrial Applications: The compound is used in the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(2-piperidin-1-ylethoxy)phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and methoxy group play crucial roles in its binding to these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[3-Methoxy-4-(2-piperidin-1-ylethoxy)phenyl]ethanone;hydrochloride can be compared with other similar compounds, such as:

    1-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methyleneisonicotinohydrazide: This compound has a similar structure but includes an isonicotinohydrazide moiety.

    1-{3-methoxy-4-[2-(1-piperidinyl)ethoxy]phenyl}methylideneamino]pyridine-4-carboxamide: This compound features a pyridine carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-methoxy-4-(2-piperidin-1-ylethoxy)phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-13(18)14-6-7-15(16(12-14)19-2)20-11-10-17-8-4-3-5-9-17;/h6-7,12H,3-5,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLMVUUNUSFXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCN2CCCCC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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